molecular formula C19H17F2N3O2S B6468751 2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640822-66-6

2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468751
CAS No.: 2640822-66-6
M. Wt: 389.4 g/mol
InChI Key: CPYCNLAQUFCWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 3,5-difluorobenzenesulfonyl group. The 1,8-naphthyridine scaffold is known for its electron-deficient aromatic system, enabling diverse interactions with biological targets such as enzymes and receptors . The sulfonyl group enhances solubility and stability, while the fluorine atoms at the 3,5-positions of the benzene ring likely improve metabolic resistance and binding specificity through hydrophobic and electrostatic interactions .

Properties

IUPAC Name

2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c20-15-10-16(21)12-17(11-15)27(25,26)24-8-5-13(6-9-24)18-4-3-14-2-1-7-22-19(14)23-18/h1-4,7,10-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCNLAQUFCWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activities, and therapeutic applications.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity/Application References
Target Compound 1,8-Naphthyridine 3,5-Difluorobenzenesulfonyl-piperidin-4-yl Potential splicing modulation or proliferative disease therapy (inferred)
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 2-(2,3-Difluorophenyl)ethyl, trifluoromethyl biphenyl Atherosclerosis treatment (lipoprotein-associated phospholipase A2 inhibitor)
2-(3,5-Difluorophenyl)-7-methyl-1,8-naphthyridine 1,8-Naphthyridine 3,5-Difluorophenyl, methyl Receptor modulation (exact target unspecified)
2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine 1,7-Naphthyridine Indazol-5-yl, piperidin-4-yl Splicing modulation, proliferative disease therapy
DMPI (Indole derivative) Indole Piperidin-4-yl with dimethylbenzyl MRSA synergist (enhances carbapenem efficacy)

Key Observations

Core Structure Variations :

  • The 1,8-naphthyridine core in the target compound and Goxalapladib contrasts with the 1,7-naphthyridine in ’s derivative. The 1,8-isomer’s electron-deficient nature may favor interactions with polar enzymatic pockets, whereas 1,7-naphthyridines could exhibit altered binding kinetics due to nitrogen positioning .
  • Indole-based analogs like DMPI () lack the naphthyridine scaffold but share piperidine substitutions, suggesting piperidinyl groups are critical for targeting bacterial or eukaryotic pathways .

Substituent Impact :

  • Sulfonyl vs. Acetamide Groups : The target compound’s 3,5-difluorobenzenesulfonyl group likely confers stronger hydrogen-bonding capacity and stability compared to Goxalapladib’s acetamide and trifluoromethyl biphenyl moieties, which prioritize lipophilicity for membrane penetration in atherosclerosis .
  • Fluorine Positioning : Both the target compound and 2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine () utilize 3,5-difluoro substitution, a common strategy to enhance binding to aromatic residues in target proteins. The methyl group in the latter may reduce polarity, favoring blood-brain barrier penetration .

Goxalapladib’s application in atherosclerosis highlights the versatility of 1,8-naphthyridines in cardiovascular drug development, driven by substituent-driven target specificity .

Synergistic Effects :

  • DMPI and CDFII () demonstrate that piperidine-substituted compounds can act as synergists, enhancing the efficacy of existing antibiotics. This underscores the scaffold’s adaptability across disease contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.